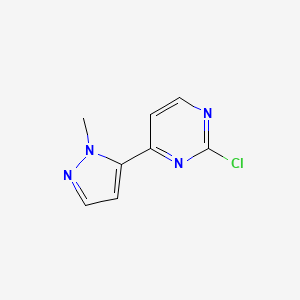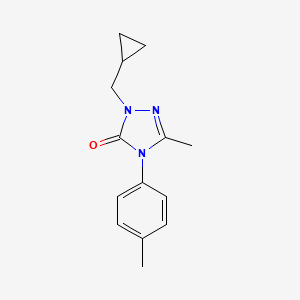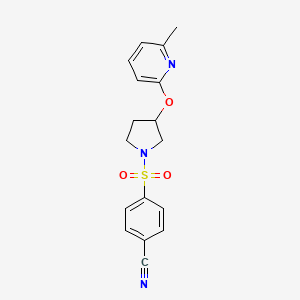
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Sulfonyl Compounds in Drug Design and Development
Sulfonyl compounds are pivotal in medicinal chemistry due to their diverse biological activities. They are commonly used as scaffolds in the design of pharmaceutical drugs, serving as antibiotics, antidiabetic agents, and diuretics. The sulfonyl functional group's ability to act as a sulfonamide, for example, is exploited in many drugs to inhibit enzymes or receptors by mimicking the natural substrates or ligands (Kingsley John Orie, R. Duru, R. Ngochindo, 2021).
Pyrrolidine Derivatives in Chemical Synthesis
Pyrrolidine rings are prevalent in natural products and synthetic pharmaceuticals. Their presence in drug molecules often enhances biological activity due to their conformational rigidity and ability to engage in hydrogen bonding. Research has demonstrated that pyrrolidine derivatives can be transformed through various chemical reactions, leading to new compounds with potential therapeutic applications. For example, transformations of pyrroline derivatives into pyrrolidine variants have been studied for their chemical and biological significance (U. Fischer, F. Schneider, 1983).
Benzonitriles in Organic Electronics and Photophysics
Benzonitrile derivatives are of interest in the field of organic electronics and photophysics. They are investigated for their luminescent properties and potential applications in light-emitting diodes (LEDs), solar cells, and as organic semiconductors. Studies on benzonitrile derivatives containing pyridine and alkoxy groups have revealed their capability to exhibit liquid crystalline behavior and emit light, which is crucial for developing new optoelectronic materials (T. N. Ahipa, Vijith Kumar, D. S. S. Rao, S. K. Prasad, A. V. Adhikari, 2014).
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these properties .
properties
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-3-2-4-17(19-13)23-15-9-10-20(12-15)24(21,22)16-7-5-14(11-18)6-8-16/h2-8,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHQILNAUBGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)
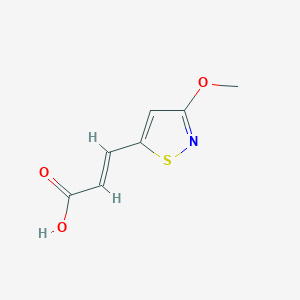

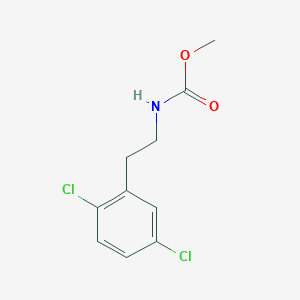
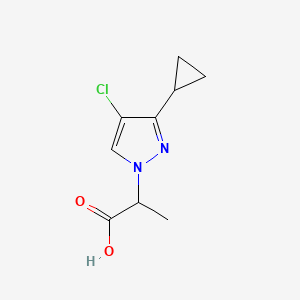
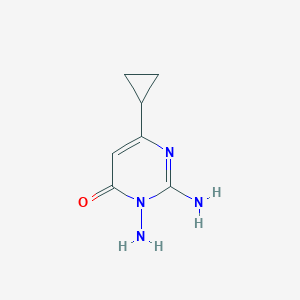
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)
![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)
